Phthalimidine

Description

Isoindolin-1-one has been reported in Stachybotrys chlorohalonata with data available.

structure given in first source

Structure

3D Structure

Properties

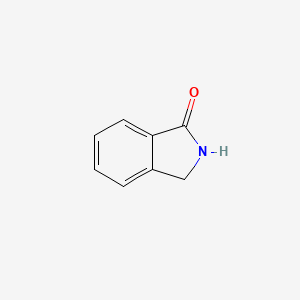

IUPAC Name |

2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-8-7-4-2-1-3-6(7)5-9-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZQEOJJUGGUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197391 | |

| Record name | 2,3-Dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-91-1 | |

| Record name | Isoindolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isoindolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41DB5814AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Phthalimidine Core: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of the Synthesis, Properties, and Therapeutic Potential of the Phthalimidine Scaffold

The this compound core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the this compound structure, its physicochemical properties, synthetic methodologies, and its role in the modulation of key signaling pathways, making it a valuable resource for researchers, scientists, and drug development professionals.

Core Structure and Physicochemical Properties

This compound, also known as isoindolin-1-one, is a bicyclic aromatic lactam. The core structure consists of a benzene ring fused to a five-membered γ-lactam ring. This arrangement confers a unique set of physicochemical properties that can be readily modulated through substitution at the nitrogen atom (N-substitution) and on the aromatic ring.

The properties of the parent phthalimide molecule, isoindoline-1,3-dione, provide a foundational understanding. Phthalimide is a white solid with a melting point of approximately 238°C and is slightly soluble in water.[1][2] The acidity of the N-H proton (pKa ≈ 8.3) is a key characteristic that facilitates the synthesis of a diverse range of N-substituted derivatives.[1][2]

Quantitative Physicochemical Data

The following table summarizes key physicochemical data for phthalimide and a selection of its derivatives, offering a comparative overview for researchers.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP | Reference |

| Phthalimide | C₈H₅NO₂ | 147.13 | 238 | 1.15 | [2] |

| N-(4-(Hydrazinecarbonyl)phenyl)phthalimide | C₁₅H₁₁N₃O₃ | 281.27 | 213.9–214.3 | - | [1] |

| 2-(Hydroxyethyl)isoindoline-1,3-dione | C₁₀H₉NO₃ | 193.18 | 126-128 | - | |

| 2-(3-Hydroxypropyl)isoindoline-1,3-dione | C₁₁H₁₁NO₃ | 205.21 | 65-67 | - | |

| 2-(2-Morpholinoethyl)isoindoline-1,3-dione | C₁₄H₁₆N₂O₃ | 260.29 | 130-132 | - |

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through various methods, ranging from classical condensation reactions to modern catalytic approaches.

General Synthesis of N-Substituted Phthalimidines

A common and straightforward method for the synthesis of N-substituted phthalimidines involves the condensation of an appropriate 2-acylbenzoic acid with a primary amine.

This method describes a sustainable and efficient synthesis of structurally diverse phthalimidines from 2-formylbenzoic acid and primary amines using an iridium catalyst.

Materials:

-

2-Formylbenzoic acid

-

Primary amine (e.g., aniline)

-

Iridium catalyst (e.g., [Cp*IrCl₂]₂)

-

Formic acid (HCO₂H)

-

Water-Ethanol solvent mixture

-

Nitrogen atmosphere

Procedure:

-

To a reaction vessel, add 2-formylbenzoic acid (0.2 mmol), the primary amine (0.2 mmol), and the iridium catalyst (S/C ratio = 1000–10,000).

-

Add the water-ethanol solvent mixture (e.g., 2:1 v/v).

-

Add formic acid (4 equivalents) to the mixture.

-

Heat the reaction mixture to 80°C under a nitrogen atmosphere for 2-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution and can be collected by simple filtration.

-

If necessary, the crude product can be purified by recrystallization from a suitable solvent.

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound derivatives.

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities and Signaling Pathways

This compound derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Their mechanisms of action often involve the modulation of key signaling pathways implicated in various diseases.

Anticancer Activity

Many this compound derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[5] Their anticancer mechanisms are often linked to the modulation of signaling pathways that control cell proliferation, survival, and apoptosis.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[3] Aberrant activation of this pathway is a common feature in many cancers. Certain phthalimide derivatives have been shown to inhibit this pathway, leading to a reduction in tumor cell proliferation.[6]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7][8]

Anti-inflammatory Activity

Phthalimide derivatives have been extensively studied for their anti-inflammatory properties.[4] Their mechanism of action often involves the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a central role in regulating the inflammatory response.[] Inhibition of this pathway by this compound derivatives can lead to a reduction in the production of pro-inflammatory cytokines.[10]

Caption: Modulation of the NF-κB signaling pathway by this compound derivatives.

This is a widely used animal model to evaluate the anti-inflammatory activity of compounds.

Materials:

-

Rodents (e.g., rats or mice)

-

Carrageenan solution (1% in saline)

-

This compound derivative suspension (in a suitable vehicle, e.g., 1% CMC)

-

Pletismometer

Procedure:

-

Administer the this compound derivative or vehicle to the animals orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.[11]

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[12] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. Some phthalimide derivatives have been investigated as inhibitors of the TGF-β pathway, specifically targeting the TGF-β type I receptor kinase (ALK5).[13]

References

- 1. benchchem.com [benchchem.com]

- 2. Edge Attributes | Graphviz [graphviz.org]

- 3. biomedgrid.com [biomedgrid.com]

- 4. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phthalimide conjugations for the degradation of oncogenic PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 10. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the History and Discovery of Phthalimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

The phthalimidine scaffold, a simple isoindoline-1,3-dione core, represents a "privileged scaffold" in medicinal chemistry.[1] Its journey from a widely used sedative to a class of highly specific and potent anticancer and immunomodulatory agents is a compelling story of tragedy, serendipity, and scientific renaissance. This guide provides a technical overview of the history, mechanism of action, synthesis, and therapeutic applications of this compound-based compounds.

Early History: From Synthesis to Catastrophe

The story of this compound-based therapeutics is inextricably linked with thalidomide. Developed by the Swiss company CIBA in 1953 and later marketed by the German pharmaceutical company Chemie Grünenthal in 1957, thalidomide was initially introduced as a non-barbiturate sedative and hypnotic.[2] It was considered remarkably safe, as rodent studies failed to establish a median lethal dose.[2] Soon after its launch as Contergan, it was found to be a highly effective antiemetic for morning sickness in pregnant women, leading to its widespread global use.[2][3]

This widespread use, however, led to what is often called the "biggest anthropogenic medical disaster ever."[4] In 1961, Dr. William McBride in Australia and Dr. Widukind Lenz in Germany independently linked the use of thalidomide during pregnancy to a sudden spike in severe congenital malformations, most notably phocomelia, a condition where limbs are severely shortened or absent.[2][4] The crisis resulted in an estimated 10,000 infants affected worldwide and led to a profound overhaul of drug regulation and testing processes, mandating more rigorous preclinical testing for teratogenic effects.[2][4]

The Renaissance: A New Mechanism and Renewed Hope

Despite its tragic past, thalidomide was never completely abandoned. In 1964, Dr. Jacob Sheskin observed that thalidomide dramatically resolved the painful skin lesions of erythema nodosum leprosum (ENL), a complication of leprosy.[2] This serendipitous discovery marked the beginning of thalidomide's revival. Later, in 1994, its anti-angiogenic properties were discovered, sparking interest in its potential as a cancer therapy, particularly for multiple myeloma, a cancer of plasma cells known to be dependent on angiogenesis.[2][5]

The true breakthrough in understanding how this compound compounds work came decades later with the identification of Cereblon (CRBN) as their direct molecular target.[6][7] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[6] this compound-based drugs, now known as Immunomodulatory Drugs (IMiDs), act as "molecular glues."[8] They bind to CRBN and alter its substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific proteins that are not the natural targets of the CRL4-CRBN complex.[6][8][9]

Key "neo-substrates" for the drug-bound complex in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[9][10][11] The degradation of these factors leads to the downstream repression of critical myeloma survival genes, such as MYC and IRF4, and also exerts immunomodulatory effects by enhancing T-cell activity.[6][9]

IMiD-mediated protein degradation pathway.

This newfound mechanistic understanding allowed for the rational design of thalidomide analogs with improved potency and refined safety profiles. Celgene Corporation led the development of lenalidomide and pomalidomide , which are significantly more potent in their anti-myeloma and immunomodulatory activities.[3][12]

Key this compound-Based Therapeutics

The development of thalidomide analogs has revolutionized the treatment of multiple myeloma and other hematologic malignancies.[13]

| Compound | Key Structural Difference from Thalidomide | Primary Indication(s) | Relative Potency (Anti-proliferative) |

| Thalidomide | Parent compound | Multiple Myeloma, Erythema Nodosum Leprosum | Baseline |

| Lenalidomide | Addition of an amino group at the 4-position of the phthaloyl ring.[12] | Multiple Myeloma, Myelodysplastic Syndromes (MDS) | ~100-1000x > Thalidomide |

| Pomalidomide | 4-amino group and a carbonyl on the phthaloyl ring.[12] | Relapsed/Refractory Multiple Myeloma | ~10x > Lenalidomide |

Note: Relative potency can vary significantly depending on the cell line and specific assay used.

A study evaluating the antiproliferative effects of these drugs on various Epstein-Barr virus-positive cell lines found pomalidomide to be the most effective, with IC50 values of 0.3 and 0.25 µmol/L in DAUDI and MUTU-I cell lines, respectively.[14]

Synthetic Methodologies and Experimental Protocols

The synthesis of the this compound core and its derivatives has been a subject of extensive research, evolving from classical methods to more efficient and environmentally benign processes.

General synthetic workflow for Lenalidomide.

This protocol is a generalized representation based on common synthetic routes, such as those employing iron-based reduction to avoid costly and toxic heavy metals.[15][16][17]

Step 1: Bromination of Methyl 2-methyl-3-nitrobenzoate

-

Dissolve methyl 2-methyl-3-nitrobenzoate in a suitable solvent like methyl acetate.

-

Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

-

Reflux the mixture under light until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(bromomethyl)-3-nitrobenzoate.

Step 2: Cyclocondensation

-

Combine methyl 2-(bromomethyl)-3-nitrobenzoate, 3-aminopiperidine-2,6-dione hydrochloride, and a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in a reaction vessel.[16]

-

Heat the mixture (e.g., 80–85 °C) for several hours (e.g., 12 hours) until completion.[16]

-

Cool the mixture to room temperature.

-

Filter the solid product and wash with a cold solvent like ethanol to yield the nitro precursor, 3-(7-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.[16]

Step 3: Nitro Group Reduction

-

Suspend the nitro precursor in a solvent mixture (e.g., ethanol/water).

-

Add iron powder and an activator like ammonium chloride.

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, filter the hot reaction mixture through celite to remove the iron salts.

-

Concentrate the filtrate and recrystallize the crude product from a suitable solvent system to afford pure lenalidomide.

This protocol outlines a standard method to confirm the mechanism of action of a novel this compound compound by observing the degradation of its target proteins.

1. Cell Culture and Treatment:

-

Culture a multiple myeloma cell line (e.g., MM.1S) in appropriate media to ~70-80% confluency.

-

Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 24 hours).

2. Cell Lysis:

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.

-

Collect the supernatant containing the total protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A decrease in the band intensity for IKZF1/3 relative to the loading control indicates successful degradation.

Conclusion and Future Outlook

The history of this compound compounds is a powerful lesson in drug development, demonstrating how a compound's tragic legacy can be transformed through rigorous scientific investigation.[2] The elucidation of the CRBN-mediated degradation mechanism has not only explained the pleiotropic effects of these drugs but has also opened up an entirely new field of pharmacology: targeted protein degradation.[1][6] This has led to the development of next-generation Cereblon E3 Ligase Modulators (CELMoDs) and Proteolysis-Targeting Chimeras (PROTACs), which leverage the same E3 ligase machinery to degrade a wide array of previously "undruggable" protein targets, heralding a new era in drug discovery.[15][18]

References

- 1. benchchem.com [benchchem.com]

- 2. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thalidomide - Wikipedia [en.wikipedia.org]

- 4. Thalidomide scandal - Wikipedia [en.wikipedia.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A New Generation of IMiDs as Treatments for Neuroinflammatory and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. beyondspringpharma.com [beyondspringpharma.com]

- 11. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 12. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immunomodulatory drugs in multiple myeloma: mechanisms of action and clinical experience - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. hcp.myeloma.org.uk [hcp.myeloma.org.uk]

A Comprehensive Guide to the Nomenclature of Phthalimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nomenclature of phthalimidine, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. A clear and unambiguous naming system is crucial for effective communication and information retrieval in scientific research. This document adheres to the standards set by the International Union of Pure and Applied Chemistry (IUPAC) to ensure accuracy and consistency.

Core Structure and IUPAC Name

This compound, also known by its systematic IUPAC name 2,3-dihydroisoindol-1-one , is a bicyclic compound featuring a benzene ring fused to a five-membered lactam ring.[1][2] The core structure consists of a γ-lactam fused to a benzene ring.[1]

The numbering of the isoindolin-1-one ring system is fundamental to the correct naming of its derivatives. The numbering begins at the carbonyl carbon as position 1, proceeds to the nitrogen atom as position 2, the adjacent methylene group as position 3, and then continues around the benzene ring from position 4 to 7.

Nomenclature of Substituted Phthalimidines

The naming of substituted this compound derivatives follows the established rules of IUPAC nomenclature. The position of each substituent on the core ring system is indicated by the corresponding number.

Key Principles:

-

Parent Name: The parent name for the structure is "isoindolin-1-one".

-

Substituent Prefix: Substituents are indicated by prefixes, and their positions are designated by the locants (numbers) determined by the numbering of the parent ring.

-

Alphabetical Order: If multiple substituents are present, they are listed in alphabetical order.

-

Numbering Priority: The numbering of the ring is fixed, as shown in Figure 1.

Examples of Named Derivatives:

-

Substituents on the Nitrogen Atom (Position 2):

-

A methyl group on the nitrogen is named 2-methylisoindolin-1-one .

-

A phenyl group on the nitrogen is named 2-phenylisoindolin-1-one .

-

-

Substituents on the Methylene Group (Position 3):

-

A hydroxyl group at position 3 is named 3-hydroxyisoindolin-1-one .

-

An ethoxy group at position 3 is named 3-ethoxyisoindolin-1-one .[3]

-

-

Substituents on the Benzene Ring (Positions 4, 5, 6, and 7):

-

A chloro group at position 6 is named 6-chloroisoindolin-1-one .

-

A methyl group at position 5 is named 5-methylisoindolin-1-one .

-

-

Multiple Substituents:

-

For a compound with a phenyl group at position 2 and a hydroxyl group at position 3, the name is 3-hydroxy-2-phenylisoindolin-1-one .

-

For a compound with a chlorine atom at position 5 and a methyl group at position 2, the name is 5-chloro-2-methylisoindolin-1-one .

-

Tabular Summary of Nomenclature

For clarity and easy reference, the following table summarizes the nomenclature of common this compound derivatives.

| Substituent Group | Position | Example Structure (R-group) | IUPAC Name |

| Alkyl | 2 | -CH₃ | 2-Methylisoindolin-1-one |

| Aryl | 2 | -C₆H₅ | 2-Phenylisoindolin-1-one |

| Hydroxyl | 3 | -OH | 3-Hydroxyisoindolin-1-one |

| Alkoxy | 3 | -OCH₂CH₃ | 3-Ethoxyisoindolin-1-one |

| Halogen | 4, 5, 6, or 7 | -Cl (at 6) | 6-Chloroisoindolin-1-one |

| Amino | 3 | -NH₂ | 3-Aminoisoindolin-1-one |

Experimental Protocols

Detailed experimental protocols for the synthesis of various this compound derivatives can be found in the cited scientific literature. For instance, the synthesis of 3-substituted isoindolin-1-one derivatives is often achieved through the condensation of 2-formylbenzoic acid with primary amines and other reagents.[4] Another common method involves the lithiation of N'-benzyl-N,N-dimethylureas followed by reaction with electrophiles.

Logical Relationships in Derivative Synthesis

The synthesis of complex this compound derivatives often follows a logical progression, starting from the core this compound structure or a suitable precursor. The following diagram illustrates a generalized workflow for the synthesis of a disubstituted this compound.

This guide provides a foundational understanding of the IUPAC nomenclature for this compound and its derivatives, which is essential for scientists and researchers in the field of drug discovery and development. Consistent and accurate naming facilitates collaboration, literature searching, and the overall advancement of scientific knowledge.

References

Spectroscopic Profile of Phthalimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for phthalimidine (also known as isoindolin-1-one), a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Introduction to this compound

This compound is a bicyclic aromatic compound with the chemical formula C₈H₇NO. Its structure features a benzene ring fused to a five-membered lactam ring. The this compound scaffold is a privileged structure in drug discovery, forming the core of various biologically active molecules with a wide range of therapeutic applications. Accurate and detailed spectroscopic data is paramount for the unambiguous identification, characterization, and quality control of this compound and its derivatives in research and development settings.

Spectroscopic Data Summary

The following sections provide a detailed summary of the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide characteristic signals that are indicative of its unique chemical environment.

Table 1: ¹H NMR Spectroscopic Data for this compound (Isoindolin-1-one)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 - 7.25 | m | 4H | Aromatic protons (H4, H5, H6, H7) |

| 4.45 | s | 2H | Methylene protons (-CH₂-) |

| 8.30 | br s | 1H | Amide proton (-NH-) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Isoindolin-1-one)

| Chemical Shift (δ) ppm | Assignment |

| 170.0 | Carbonyl carbon (C=O) |

| 143.5 | Aromatic quaternary carbon (C7a) |

| 132.0 | Aromatic quaternary carbon (C3a) |

| 131.5 | Aromatic CH (C6) |

| 128.0 | Aromatic CH (C5) |

| 123.5 | Aromatic CH (C4) |

| 122.5 | Aromatic CH (C7) |

| 45.0 | Methylene carbon (-CH₂) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds.

Table 3: IR Spectroscopic Data for this compound (Isoindolin-1-one)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 | Strong, Broad | N-H Stretch |

| 1680 | Strong | C=O Stretch (Amide I) |

| 1605, 1470 | Medium | C=C Stretch (Aromatic) |

| 1300 | Medium | C-N Stretch |

| 750 | Strong | C-H Bend (Ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound (Isoindolin-1-one)

| m/z | Relative Intensity (%) | Assignment |

| 133 | 100 | [M]⁺ (Molecular Ion) |

| 104 | 85 | [M - CO - H]⁺ |

| 78 | 50 | [C₆H₆]⁺ |

| 77 | 60 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 300 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 s

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

Temperature: 25 °C

-

¹³C NMR Spectroscopy:

-

Instrument: 75 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 s

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

Temperature: 25 °C

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Instrument: FT-IR spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.

-

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Acquisition:

-

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector temperature: 250 °C

-

Oven temperature program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min.

-

Carrier gas: Helium

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Ion source temperature: 230 °C.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of an organic compound.

This guide provides foundational spectroscopic data and methodologies for this compound. Researchers are encouraged to use this information as a reference for their work in synthesis, characterization, and application of this important chemical entity.

The Expansive Chemical Space of Phthalimidine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The phthalimidine core, a privileged scaffold in medicinal chemistry, represents a vast and fertile territory for the discovery of novel therapeutic agents. Its inherent structural features and synthetic tractability have led to the development of a multitude of derivatives exhibiting a broad spectrum of biological activities. This in-depth technical guide explores the chemical space of this compound derivatives, providing a comprehensive overview of their synthesis, biological activities with quantitative data, detailed experimental protocols, and a visual exploration of their mechanisms of action through signaling pathway diagrams.

The this compound Scaffold: A Foundation for Diverse Bioactivity

This compound, or isoindolin-1-one, is a bicyclic heterocyclic compound featuring a benzene ring fused to a five-membered lactam ring. The core structure's amenability to substitution at the nitrogen atom and on the aromatic ring allows for extensive chemical modifications, giving rise to a diverse chemical space with a wide range of pharmacological properties. These derivatives have demonstrated significant potential in various therapeutic areas, including inflammation, infectious diseases, neurology, and oncology.

Quantitative Biological Data of this compound Derivatives

The following tables summarize the quantitative biological data for various this compound derivatives, showcasing their potency across different therapeutic targets.

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound ID | Assay | Target/Stimulant | IC50 / ED50 | Reference |

| LASSBio-468 | Carrageenan-induced paw edema | Neutrophil recruitment | ED50 = 2.5 mg/kg | [1] |

| Phthalimide IIh | Nitric Oxide Production (RAW 264.7 cells) | Lipopolysaccharide (LPS) | IC50 = 8.7 µg/mL | [2] |

| Various | TNF-α production modulation | Not specified | Significant inhibition at 10 and 100 µM | Not specified in provided text |

| Various | Carrageenan-induced hyperalgesia | Carrageenan | 45% decrease | Not specified in provided text |

| Various | Paw edema in mice | Carrageenan | 36% inhibition at 10 mg/kg | Not specified in provided text |

Table 2: Antimicrobial and Antitubercular Activity of this compound Derivatives

| Compound ID/Series | Organism(s) | MIC (Minimum Inhibitory Concentration) | Reference |

| Fluorinated derivatives | M. tuberculosis H37Ra | MIC = 3.9 µg/mL | [2] |

| Fluorinated derivatives | Various bacteria | Mean MIC = 1.8 µg/mL | [2] |

| 4c, 4f, 4g, 4h, 4i | Bacteria, Fungi, M. tuberculosis | 0.49 to 31.5 µg/mL | Not specified in provided text |

| 5c, 5d, 5e | Bacteria, Fungi | 0.49 to 31.5 µg/mL | Not specified in provided text |

| 6c | Bacteria, Fungi, M. tuberculosis | 0.49 to 31.5 µg/mL | Not specified in provided text |

Table 3: Anticonvulsant Activity of N-Phenylphthalimide Derivatives

| Compound ID | Seizure Model | ED50 (Median Effective Dose) | Reference |

| 4-amino-N-(2,6-dimethylphenyl)phthalimide | Maximal Electroshock (MES) - Rats (oral) | 25.2 µmol/kg | [3] |

| 4-amino-N-(2-methylphenyl)phthalimide | Maximal Electroshock (MES) - Mice (i.p.) | 47.61 µmol/kg | [3] |

| Compound 3 | Pentylenetetrazole (PTZ) & MES | More active than phenytoin | Not specified in provided text |

| Compound 9 | Pentylenetetrazole (PTZ) & MES | More active than phenytoin | Not specified in provided text |

Table 4: Anticancer Activity of this compound Derivatives

| Compound ID/Series | Cancer Cell Line(s) | IC50 (Median Inhibitory Concentration) | Reference |

| Thiazole derivative 5b | MCF-7 (Breast) | 0.2 ± 0.01 µM | Not specified in provided text |

| Thiazole derivative 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 µM | Not specified in provided text |

| Thiazole derivative 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 µM | Not specified in provided text |

| Acridinedione derivative 8f | Skin and Lung cancer cell lines | Favorable IC50 values | Not specified in provided text |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of N-Substituted this compound Derivatives (General Procedure)

A common and versatile method for the synthesis of N-substituted phthalimidines involves the condensation of phthalic anhydride with a primary amine.[4]

Materials:

-

Phthalic anhydride

-

Primary amine (R-NH2)

-

Glacial acetic acid or sulphamic acid (catalyst)

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in a minimal amount of glacial acetic acid.

-

Add the primary amine (1 equivalent) to the solution.

-

Add a catalytic amount of sulphamic acid.

-

Reflux the reaction mixture at 110°C for a specified time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted this compound derivative.

Biological Assays

This widely used in vivo model assesses the acute anti-inflammatory potential of a compound.[5][6]

Materials:

-

Male Wistar rats or Swiss albino mice (180-220 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (this compound derivative)

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

-

After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume increase in the control group, and Vt is the mean paw volume increase in the drug-treated group.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compound (this compound derivative) stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in the growth medium.

-

Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the test compound) and a negative control (medium without microorganism).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

This model is used to identify compounds effective against generalized tonic-clonic seizures.[3][9][10]

Materials:

-

Male Swiss albino mice (20-25 g)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Test compound (this compound derivative)

-

Reference drug (e.g., Phenytoin)

-

Electrolyte solution (e.g., 0.9% saline)

Procedure:

-

Administer the test compound or reference drug to the animals at various doses. The control group receives the vehicle.

-

At the time of peak effect of the drug, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes moistened with saline.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

The ED50 (the dose that protects 50% of the animals) is calculated using appropriate statistical methods.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives can be attributed to their interaction with various cellular signaling pathways.

Toll-like Receptor 4 (TLR4) Signaling Pathway in Inflammation

Several anti-inflammatory this compound derivatives exert their effects by modulating the Toll-like Receptor 4 (TLR4) signaling pathway. TLR4 is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a cascade of inflammatory responses. This pathway proceeds through two major branches: the MyD88-dependent and the TRIF-dependent pathways.[1][4][15][16][17][18][19][20]

Caption: TLR4 Signaling Pathway and Potential Inhibition by this compound Derivatives.

Experimental Workflow Diagrams

Visualizing experimental workflows can enhance understanding and reproducibility.

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Caption: Workflow for the MTT Cytotoxicity Assay.

Exploring the Chemical Space and Structure-Activity Relationships (SAR)

The vast chemical space of this compound derivatives has been extensively explored to understand the relationship between their structure and biological activity.

-

N-Substitution: The nature of the substituent on the this compound nitrogen is a critical determinant of activity. For anticonvulsant N-phenylphthalimides, substitution on the phenyl ring significantly influences potency. For instance, 4-amino substitution on the phthalimide ring and 2,6-dimethyl substitution on the N-phenyl ring were found to enhance anti-MES activity.[3] The general order of anticonvulsant efficiency for N-phenyl ring substituents is 2,6-dimethyl > 2-methyl > 2-ethyl > 2-ethyl-6-methyl > 2,6-diethyl > unsubstituted.[3]

-

Aromatic Ring Substitution: Modifications on the this compound benzene ring also play a crucial role. For example, in some series, the presence of electron-withdrawing groups has been shown to enhance antimicrobial or anticancer activity.

-

Hybrid Molecules: The conjugation of the this compound scaffold with other pharmacophores has led to the development of hybrid molecules with enhanced or dual activities. For example, linking this compound to sulfonamides has produced potent anti-inflammatory agents.[1]

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the physicochemical properties that govern the biological activities of this compound derivatives.[21][22][23][24][25] These studies often highlight the importance of parameters such as lipophilicity, electronic effects, and steric factors in determining the potency of these compounds.

Conclusion

The this compound scaffold continues to be a cornerstone in the development of new therapeutic agents. Its synthetic accessibility and the rich chemical space surrounding it offer immense opportunities for the design and discovery of novel drugs with a wide array of pharmacological activities. This technical guide provides a foundational understanding of the key aspects of this compound chemistry and biology, serving as a valuable resource for researchers dedicated to advancing this promising class of compounds. The provided quantitative data, detailed experimental protocols, and visual representations of mechanisms of action are intended to facilitate further research and development in this dynamic field.

References

- 1. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedgrid.com [biomedgrid.com]

- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 4. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. inotiv.com [inotiv.com]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. TLR4-HMGB1-, MyD88- and TRIF-dependent signaling in mouse intestinal ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Toll-like Receptor-4 (TLR4) Signalling pathways | BioRender Science Templates [biorender.com]

- 21. researchgate.net [researchgate.net]

- 22. eijppr.com [eijppr.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. scienceasia.org [scienceasia.org]

Quantum Chemical Calculations on Phthalimidine Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalimidine, also known as isoindolin-1-one, is a bicyclic aromatic lactam that forms the core scaffold of various biologically active compounds and natural products. Its structural stability is a critical determinant of its reactivity and, consequently, its utility in medicinal chemistry and drug development. Quantum chemical calculations offer a powerful in silico approach to elucidate the thermodynamic and kinetic stability of this compound and its derivatives. This technical guide provides a comprehensive overview of the computational methodologies employed to investigate the stability of the this compound scaffold, drawing upon established quantum chemical studies of the closely related phthalimide (isoindoline-1,3-dione) structure. The principles and protocols detailed herein are directly applicable to the study of this compound and its potential tautomers.

Core Concepts in this compound Stability

The stability of this compound is primarily governed by its electronic structure and the potential for tautomerization. As a lactam, this compound can exist in equilibrium with its lactim tautomer. Understanding the relative energies of these tautomers is fundamental to predicting the molecule's behavior in different chemical environments. Quantum chemical calculations can precisely quantify these energy differences.

Tautomerism in this compound

The lactam-lactim tautomerism of this compound is a key aspect of its stability. The equilibrium between these two forms can be influenced by substituent effects and the surrounding solvent environment. Computational methods are instrumental in predicting the dominant tautomer under various conditions.

Below is a logical diagram illustrating the tautomeric equilibrium of this compound, which can be investigated using quantum chemical calculations.

The Phthalimidine Scaffold: A Comprehensive Guide to its Synthesis

For Researchers, Scientists, and Drug Development Professionals

The phthalimidine core, a privileged scaffold in medicinal chemistry, is a key structural motif in a wide array of biologically active compounds and natural products. Its versatile structure has been exploited to develop therapeutics for a range of diseases, making the efficient and diverse synthesis of this scaffold a critical area of research. This technical guide provides an in-depth overview of the primary synthetic routes to the basic this compound scaffold, presenting detailed experimental protocols, comparative quantitative data, and logical workflows to aid researchers in this field.

Core Synthetic Strategies

The synthesis of the this compound scaffold can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. The most prominent methods include the reductive lactamization of 2-acylbenzoic acids, the dehydrative condensation of phthalic anhydride with primary amines, and various transition-metal-catalyzed approaches.

Reductive Lactamization of 2-Acylbenzoic Acids

A highly efficient and sustainable method for the synthesis of structurally diverse phthalimidines involves the iridium-catalyzed reductive lactamization of 2-acylbenzoic acids or 2-formylbenzoic acid with primary amines.[1][2][3] This approach is characterized by its high catalyst efficiency, broad substrate scope, and the use of environmentally benign solvents like water and ethanol.[1][2]

Logical Workflow for Iridium-Catalyzed Reductive Lactamization

Caption: Workflow of Iridium-Catalyzed this compound Synthesis.

Experimental Protocol: Iridium-Catalyzed Reductive Lactamization [1]

-

Materials: 2-formylbenzoic acid (0.2 mmol), primary amine (0.2 mmol), Iridium catalyst C1 (S/C = 10,000), formic acid (4 equiv), H₂O/EtOH (2:1).

-

Procedure:

-

To a reaction vessel, add 2-formylbenzoic acid, the primary amine, the iridium catalyst, and the H₂O/EtOH solvent mixture.

-

Add formic acid to the mixture.

-

Heat the reaction mixture to 80°C for 2 hours.

-

Upon completion, the product can be purified by simple filtration or recrystallization from the crude reaction mixture.

-

Quantitative Data for Iridium-Catalyzed Reductive Lactamization [1]

| Entry | Amine Substrate | Catalyst Loading (S/C) | Yield (%) |

| 1 | 4-Methoxyaniline | 5000 | 96 |

| 2 | Benzylamine | 2000 | 67 |

| 3 | Hexylamine | 2000 | 46 |

| 4 | Dodecylamine | 2000 | 66 |

| 5 | Cyclopropylamine | 2000 | 64 |

Dehydrative Condensation of Phthalic Anhydride

The reaction of phthalic anhydride with primary amines is a classical and widely used method for the synthesis of N-substituted phthalimides, which are precursors to the this compound scaffold.[4][5] This reaction is typically carried out at high temperatures and can be facilitated by a catalyst.[4][6]

Logical Workflow for Dehydrative Condensation

Caption: Workflow for N-Substituted Phthalimide Synthesis.

Experimental Protocol: Sulphamic Acid Catalyzed Dehydrative Condensation [6]

-

Materials: Phthalic anhydride (1 mmol), Aniline (1 mmol), Sulphamic acid (10 mol%), Acetic acid.

-

Procedure:

-

A mixture of phthalic anhydride, aniline, and sulphamic acid in acetic acid is prepared.

-

The reaction mixture is heated at 110°C for the appropriate time.

-

After the reaction is complete, the mixture is poured into water.

-

The solid product is collected by filtration and washed with ethyl acetate.

-

Quantitative Data for Sulphamic Acid Catalyzed Dehydrative Condensation [6]

| Entry | Amine Substrate | Time | Yield (%) |

| 1 | Aniline | 15 min | 98 |

| 2 | p-Chloroaniline | 20 min | 96 |

| 3 | p-Nitroaniline | 30 min | 92 |

| 4 | Benzylamine | 25 min | 94 |

Gabriel Synthesis

The Gabriel synthesis is a classic method for the preparation of primary amines, where the key step involves the N-alkylation of potassium phthalimide with a primary alkyl halide.[7][8][9] The resulting N-alkylphthalimide can then be cleaved to release the primary amine. While the final product is an amine, the synthesis of the N-alkylated phthalimide is a core component.[7]

Experimental Workflow for Gabriel Synthesis of N-Alkylphthalimides

Caption: Gabriel Synthesis of Primary Amines.

Experimental Protocol: Gabriel Synthesis - N-Alkylation [7]

-

Materials: Phthalimide, Potassium hydroxide (KOH), Alkyl halide.

-

Procedure:

-

Phthalimide is treated with a base, typically potassium hydroxide, to form the nucleophilic potassium phthalimide salt.

-

The potassium phthalimide is then reacted with a primary alkyl halide in a suitable solvent (e.g., DMF).

-

The reaction proceeds via an SN2 mechanism to form the N-alkylated phthalimide derivative.

-

The product is isolated and purified.

-

Transition-Metal Catalyzed Syntheses

Recent advances have led to the development of various transition-metal-catalyzed methods for constructing the isoindolinone (this compound) scaffold.[10][11][12] These methods often involve C-H activation, cross-coupling, or carbonylation reactions, providing access to a wide range of substituted phthalimidines.[10][11] For instance, palladium-catalyzed [4+1] cycloaddition reactions have been employed for the synthesis of N-substituted phthalimides.[13]

Conclusion

The synthesis of the this compound scaffold is a well-established field with a continuous evolution of new and improved methodologies. From classical dehydrative condensations to modern iridium-catalyzed reductive lactamizations and other transition-metal-catalyzed reactions, researchers have a diverse toolbox at their disposal. The choice of synthetic route will depend on the desired substitution pattern, scalability, and tolerance of functional groups. This guide provides a foundational understanding of the key synthetic strategies, empowering researchers to select and optimize the most suitable method for their specific drug discovery and development needs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound Synthesis via Iridium-Catalyzed Reductive Lactamization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phthalimides [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 10. research.abo.fi [research.abo.fi]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions [ouci.dntb.gov.ua]

- 13. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Rising Stars of Natural Medicine: Unveiling the Biological Activities of Phthalimidines

A Technical Guide for Researchers and Drug Development Professionals

Introduction: In the relentless pursuit of novel therapeutic agents, nature continues to be an unparalleled source of inspiration. Among the myriad of natural products, phthalimidines, a class of nitrogen-containing heterocyclic compounds, are emerging as a promising scaffold for drug discovery. Primarily isolated from fungal sources, these unique alkaloids exhibit a diverse range of biological activities, including potent antitumor, anti-inflammatory, neuroprotective, and antimicrobial properties. This technical guide provides an in-depth exploration of the biological activities of naturally occurring phthalimidines, presenting a comprehensive overview of their quantitative data, experimental methodologies, and implicated signaling pathways to empower researchers and drug development professionals in harnessing their therapeutic potential.

A Glimpse into the World of Naturally Occurring Phthalimidines

Phthalimidines are characterized by a fused γ-lactam and benzene ring system. While synthetic phthalimide derivatives have long been a subject of medicinal chemistry research, the exploration of their naturally occurring counterparts, particularly those of fungal origin, has gained significant momentum in recent years. These fungal metabolites often possess complex and unique chemical structures, contributing to their diverse and potent biological effects. This guide will focus on several key examples of these fascinating compounds.

Quantitative Bioactivity Data of Naturally Occurring Phthalimidines

The biological efficacy of a compound is best understood through quantitative measures. The following tables summarize the reported in vitro biological activities of several naturally occurring phthalimidines, providing a comparative overview of their potency.

Table 1: Cytotoxic and Antiproliferative Activities of Fungal Phthalimidines

| Compound | Activity | Cell Line | IC50 / GI50 / CC50 (µM) | Reference |

| Aspernidine A | Antiproliferative | L-929 (mouse fibroblast) | GI50: 35.8 | [1] |

| Antiproliferative | K-562 (human leukemia) | GI50: 34.3 | [1] | |

| Cytotoxicity | HeLa (human cervical cancer) | CC50: 94.0 | [1] | |

| Aspernidine B | Antiproliferative | L-929 (mouse fibroblast) | GI50: 39.5 | [1] |

| Antiproliferative | K-562 (human leukemia) | GI50: 39.5 | [1] | |

| Cytotoxicity | HeLa (human cervical cancer) | CC50: 65.5 | [1] | |

| Stachybotrylactam | HIV-1 Protease Inhibition | - | IC50: 161 | [2] |

| Cytotoxicity | HepG2 (human liver cancer) | No observable cytotoxicity up to 100 µM | [2] | |

| Pseurotin A | Cytotoxicity | Human lung fibroblasts | IC50 ≥ 1000 | [3] |

Table 2: Antimicrobial Activities of Fungal Phthalimidines

| Compound | Activity | Microorganism | MIC (µg/mL) | Reference |

| Pseurotin A | Antibacterial | Erwinia carotovora | 220 | [3] |

| Antibacterial | Pseudomonas syringae | 112 | [3] |

Key Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, a detailed understanding of the experimental methodologies is crucial. This section outlines the protocols for the key bioassays cited in this guide.

Cytotoxicity and Antiproliferative Assays

A fundamental step in the evaluation of any potential therapeutic agent is the assessment of its effect on cell viability and proliferation. The MTT and Trypan Blue exclusion assays are commonly employed for this purpose.

3.1.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, K-562) and a normal fibroblast cell line (e.g., L-929) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compounds (e.g., aspernidines) are dissolved in a suitable solvent (e.g., DMSO) and added to the cells in a range of concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan.

-

Solubilization: A solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits cell viability by 50%) is determined by plotting the percentage of viability against the compound concentration.

3.1.2. Trypan Blue Exclusion Assay for Cell Viability

This assay is used to differentiate viable from non-viable cells based on the principle that live cells with intact cell membranes exclude the trypan blue dye, while dead cells do not.

-

Cell Preparation: A single-cell suspension is prepared from the cell culture.

-

Staining: A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution and incubated for 1-2 minutes at room temperature.

-

Counting: The stained and unstained cells are counted using a hemocytometer under a microscope. Viable cells appear colorless and bright, while non-viable cells are stained blue.

-

Calculation: The percentage of viable cells is calculated as: (Number of viable cells / Total number of cells) x 100.

Antimicrobial Assays

The antimicrobial potential of natural products is a critical area of investigation, especially with the rise of antibiotic resistance. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).

3.2.1. Broth Microdilution Method for MIC Determination

-

Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Pathways and Processes

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following visualizations, created using the DOT language, provide a clearer understanding of the concepts discussed.

Caption: Bioassay-guided isolation and activity screening workflow for naturally occurring phthalimidines.

Caption: A generalized workflow for in vitro cytotoxicity assays.

Caption: Potential inhibition of the TNF-α/NF-κB signaling pathway by phthalimidines.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of many naturally occurring phthalimidines are still under investigation, their observed biological activities provide clues to their mechanisms of action.

-

Antitumor Activity: The cytotoxicity and antiproliferative effects of compounds like aspernidines A and B suggest interference with essential cellular processes such as cell division or the induction of apoptosis (programmed cell death).

-

Anti-inflammatory Activity: The inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) is a known mechanism of action for some synthetic phthalimide derivatives.[4][5] This suggests that naturally occurring phthalimidines may also exert their anti-inflammatory effects by modulating key signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.

-

Antimicrobial Activity: The ability of compounds like pseurotin A to inhibit the growth of bacteria points towards mechanisms that disrupt bacterial cell wall synthesis, protein synthesis, or other vital metabolic pathways.

Future Directions and Conclusion

The study of naturally occurring phthalimidines is a rapidly evolving field with immense potential for drug discovery. The diverse biological activities exhibited by these fungal metabolites underscore their importance as lead compounds for the development of novel therapeutics.

Future research should focus on:

-

Isolation and characterization of new this compound analogues from diverse fungal sources.

-

Comprehensive screening of these compounds against a wider range of biological targets.

-

Elucidation of the precise molecular mechanisms of action and identification of their cellular targets.

-

Structure-activity relationship (SAR) studies to guide the synthesis of more potent and selective derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Cycloaspeptide A and pseurotin A from the endophytic fungus Penicillium janczewskii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New anti-inflammatory N-pyridinyl(alkyl)phthalimides acting as tumour necrosis factor-alpha production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel phthalimide derivatives with TNF-α and IL-1β expression inhibitory and apoptotic inducing properties - MedChemComm (RSC Publishing) [pubs.rsc.org]

Phthalimidine as a privileged scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phthalimidine (isoindolin-1-one) core is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure, combined with synthetic tractability, allows for the creation of diverse molecular libraries with a wide range of biological activities. Historically overshadowed by its close relative, phthalimide, recent research has illuminated the unique potential of the this compound scaffold, establishing it as a privileged structure in the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities, and mechanisms of action. It is intended to serve as a valuable resource for professionals engaged in drug discovery and development, offering insights into the therapeutic promise of this versatile scaffold.

The this compound Scaffold: Synthesis and Functionalization

The synthetic accessibility of the this compound core is a key factor contributing to its status as a privileged scaffold. Various methods have been developed for its synthesis and the introduction of substituents at the N-2 and C-3 positions, enabling the exploration of structure-activity relationships (SAR).

General Synthesis of N-Substituted Phthalimidines

A common and straightforward method for the synthesis of N-substituted phthalimidines involves the reductive amination of 2-formylbenzoic acid with a primary amine, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of N-Benzylthis compound

Materials:

-

2-formylbenzoic acid

-

Benzylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 2-formylbenzoic acid (1.0 eq) in dichloromethane (DCM), add benzylamine (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-benzylthis compound.

Biological Activities of this compound Derivatives

This compound-based compounds have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity: PARP Inhibition

A significant area of research for this compound derivatives is their potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. PARP inhibitors have emerged as a crucial class of anticancer agents, especially for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. The this compound scaffold serves as a key pharmacophore in several potent PARP inhibitors.

| Compound ID | Target | IC50 (nM) | Cell Line | Reference |

| Talazoparib (BMN-673) | PARP1/2 | 0.57 (PARP1) | - | [1] |

| Olaparib Analog | PARP1 | 3.5 | MCF-7 | [1] |

| Rucaparib Analog | PARP1 | 2.4 | MDA-MB-436 | [1] |

Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

Caption: PARP1-mediated single-strand break repair and its inhibition by this compound derivatives.

Anti-inflammatory and Neuroprotective Effects

Recent studies have highlighted the potential of this compound derivatives in mitigating neuroinflammation. Certain analogs have been shown to reduce the production of pro-inflammatory cytokines without interacting with Cereblon (CRBN), the target of thalidomide's teratogenic effects. This positions the this compound scaffold as a promising starting point for the development of safer anti-inflammatory and neuroprotective agents.

| Compound | Activity | Assay | IC50/EC50 | Reference |

| N-Adamantyl this compound (NAP) | Anti-inflammatory | LPS-stimulated RAW 264.7 cells (TNF-α release) | ~10 µM | [2] |

| Phthalimide IIh | Anti-inflammatory | LPS-stimulated NO production in RAW264.7 cells | 8.7 µg/mL | [3] |